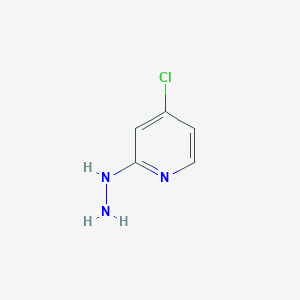

4-Chloro-2-hydrazinylpyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-chloropyridin-2-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3/c6-4-1-2-8-5(3-4)9-7/h1-3H,7H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXWOSVIWAQWADL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1Cl)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80663753 | |

| Record name | 4-Chloro-2-hydrazinylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80663753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

364757-36-8 | |

| Record name | 4-Chloro-2-hydrazinylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80663753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-2-hydrazinylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-2-hydrazinylpyridine: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2-hydrazinylpyridine is a heterocyclic organic compound that has garnered significant interest within the medicinal chemistry landscape. Its unique structural arrangement, featuring a pyridine ring substituted with both a chloro group and a hydrazinyl moiety, renders it a versatile building block for the synthesis of a diverse array of more complex molecules. The electron-withdrawing nature of the chlorine atom and the nucleophilic character of the hydrazine group provide two reactive centers, enabling a wide range of chemical transformations. This guide, presented from the perspective of a Senior Application Scientist, aims to provide a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of this compound, with a particular focus on its burgeoning role in the development of novel therapeutic agents.

Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in research and development. These properties influence its solubility, reactivity, and handling requirements.

| Property | Value | Source(s) |

| CAS Number | 364757-36-8 | [1][2] |

| Molecular Formula | C₅H₆ClN₃ | [1][2] |

| Molecular Weight | 143.57 g/mol | [1][2] |

| Appearance | Solid (predicted) | |

| Boiling Point | 221.6 ± 50.0 °C at 760 mmHg | [1][3] |

| Density | 1.43 ± 0.1 g/cm³ (Predicted) | [2][3] |

| pKa | 9.00 ± 0.70 (Predicted) | [2] |

| LogP | 1.79390 | [1] |

Molecular Structure and Spectroscopic Analysis

The formal IUPAC name for this compound is (4-chloro-2-pyridinyl)hydrazine. The structure consists of a pyridine ring chlorinated at the 4-position and substituted with a hydrazine (-NHNH₂) group at the 2-position.

2D Structure:

-

¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region corresponding to the protons on the pyridine ring. The proton at the 6-position, being adjacent to the nitrogen and the hydrazinyl group, would likely appear as a doublet at the most downfield chemical shift. The protons at the 3 and 5-positions would also appear as doublets, with their precise shifts influenced by the electronic effects of the chloro and hydrazinyl groups. Additionally, broad signals corresponding to the -NH and -NH₂ protons of the hydrazine moiety would be present, and their chemical shifts would be sensitive to solvent and concentration. Based on data for 4-chloropyridine and 2-hydrazinopyridine, the aromatic protons are expected in the range of δ 6.5-8.2 ppm.[1][4][5]

-

¹³C NMR: The carbon NMR spectrum should exhibit five distinct signals for the five carbon atoms of the pyridine ring. The carbon atoms attached to the chlorine and hydrazine groups (C4 and C2, respectively) would show characteristic chemical shifts. The remaining three carbons (C3, C5, and C6) would also have unique resonances.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by N-H stretching vibrations from the hydrazine group in the region of 3200-3400 cm⁻¹. C=N and C=C stretching vibrations of the pyridine ring would be observed in the 1400-1600 cm⁻¹ region. A C-Cl stretching band would also be present at a lower frequency, typically in the 600-800 cm⁻¹ range.[6][7]

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z 143. The isotopic pattern of the molecular ion would be characteristic of a compound containing one chlorine atom, with an (M+2)⁺ peak approximately one-third the intensity of the M⁺ peak.[8][9] Fragmentation would likely involve the loss of the hydrazinyl group or cleavage of the pyridine ring.[10]

Synthesis and Reactivity

The synthesis of this compound can be approached through several routes, primarily involving the nucleophilic substitution of a suitable di-substituted pyridine.

Synthetic Workflow

A plausible and commonly employed method for the synthesis of hydrazinylpyridines involves the reaction of a chloropyridine derivative with hydrazine hydrate.

Caption: Plausible synthetic routes to this compound.

Experimental Protocol: Synthesis from 2,4-Dichloropyridine

This protocol is adapted from general procedures for the synthesis of hydrazinylpyridines.[11]

Materials:

-

2,4-Dichloropyridine

-

Hydrazine hydrate (80% or higher)

-

Ethanol

-

Water

-

Standard laboratory glassware and safety equipment

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,4-dichloropyridine (1 molar equivalent).

-

Carefully add an excess of hydrazine hydrate (4-6 molar equivalents) to the flask.

-

Add ethanol as a polar solvent. The mass ratio of hydrazine hydrate to ethanol can be optimized, for instance, 1:0.1.

-

Heat the reaction mixture to reflux and maintain for 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

The product often precipitates out of the solution upon cooling. Collect the solid by vacuum filtration.

-

Wash the collected solid with cold water to remove excess hydrazine hydrate and other water-soluble impurities.

-

Dry the product under vacuum to obtain this compound.

Rationale: The hydrazine acts as a nucleophile, displacing one of the chlorine atoms on the pyridine ring. The substitution typically occurs preferentially at the 2-position due to the electronic activation of this position in the pyridine ring. The use of excess hydrazine drives the reaction to completion.

Reactivity Profile

The dual functionality of this compound makes it a valuable intermediate for the synthesis of various heterocyclic systems. The hydrazine group is a potent nucleophile and can readily react with electrophiles, particularly carbonyl compounds, to form hydrazones. This reactivity is central to its use in constructing more complex molecular scaffolds.

Caption: Key reaction pathways of this compound.

The formation of hydrazones from this compound and various aldehydes or ketones is a cornerstone of its synthetic utility. These hydrazone intermediates can then undergo further reactions, such as cyclization, to form a variety of heterocyclic systems like pyrazoles, triazoles, and pyridazines. For instance, reaction with β-ketoesters can lead to the formation of pyrazolone-fused pyridines.[12]

Applications in Drug Discovery and Medicinal Chemistry

The hydrazinopyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous bioactive compounds. This compound serves as a key starting material for the synthesis of molecules with a wide range of therapeutic potential, most notably in oncology.

Role as a Scaffold for Kinase Inhibitors

Many kinase inhibitors feature heterocyclic cores that can be accessed through intermediates like this compound. The development of pyrazolopyridine and related fused heterocyclic systems has been a fruitful area of research for targeting various kinases involved in cancer cell signaling pathways.

Caption: Drug discovery workflow starting from this compound.

Anticancer Activity of Derivatives

Numerous studies have demonstrated the potent anticancer activities of hydrazide-hydrazone derivatives.[13][14] Compounds derived from chloro-substituted hydrazinylpyridines have shown cytotoxicity against various cancer cell lines, including those of the breast, colon, and prostate.[14][15] The mechanism of action for many of these compounds involves the inhibition of critical cellular processes such as cell proliferation and the induction of apoptosis. For example, derivatives of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles have been synthesized and shown to exhibit inhibitory activity against kinases like AKT2/PKBβ, a key player in glioma pathogenesis.[16]

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound. Based on safety data for related compounds, it should be handled in a well-ventilated area, and personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[12][17][18]

Hazard Summary:

-

Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[19][20]

-

Skin and Eye Irritation: Can cause skin irritation and serious eye damage.[19][20]

Handling and Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents.

In case of exposure, immediate medical attention is advised. Standard first-aid measures for chemical exposure should be followed.[17][18]

Conclusion

This compound is a chemical intermediate of significant value, particularly in the realm of medicinal chemistry and drug discovery. Its dual reactive sites provide a versatile platform for the synthesis of a wide array of heterocyclic compounds, many of which have demonstrated promising biological activities. The continued exploration of the chemistry of this compound and its derivatives holds great promise for the development of novel therapeutics, especially in the field of oncology. As with all research chemicals, a thorough understanding of its properties and adherence to strict safety protocols are paramount for its successful and safe application in the laboratory.

References

-

This compound | CAS#:364757-36-8 | Chemsrc. (2024). Retrieved from [Link]

-

Material Safety Data Sheet - Pi Chemicals. (n.d.). Retrieved from [Link]

-

2-Chloro-4-hydrazinylpyridine | C5H6ClN3 | CID 21106442 - PubChem. (n.d.). Retrieved from [Link]

-

Pyridine, 4-chloro-2-hydrazinyl- - ChemBK. (n.d.). Retrieved from [Link]

-

Efficient Pseudo-Six-Component Synthesis of Tetrahydro-Pyrazolopyridines Using [Zn-2BSMP]Cl2 - Chemical Methodologies. (2022). Retrieved from [Link]

-

Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies - MDPI. (2024). Retrieved from [Link]

-

4-Chloropyridine hydrochloride | C5H5Cl2N | CID 81852 - PubChem. (n.d.). Retrieved from [Link]

-

This compound (C5H6ClN3) - PubChemLite. (n.d.). Retrieved from [Link]

-

Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents. (2022). Acta Chimica Slovenica, 69(4), 863-875. Retrieved from [Link]

-

Pyridine, 4-chloro-2-hydrazinyl- - ChemBK. (n.d.). Retrieved from [Link]

-

4-Chloropyridin-2-ol | C5H4ClNO | CID 2757611 - PubChem. (n.d.). Retrieved from [Link]

-

2-Chloro-6-hydrazinopyridine | C5H6ClN3 | CID 320004 - PubChem. (n.d.). Retrieved from [Link]

-

7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. (2020). Molecules, 25(21), 5036. Retrieved from [Link]

- Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine. (2011). CN102249991A.

-

Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. (2023). YouTube. Retrieved from [Link]

-

Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. (2021). RSC Medicinal Chemistry, 12(10), 1736-1742. Retrieved from [Link]

-

4-Chloropyridine | C5H4ClN | CID 12288 - PubChem. (n.d.). Retrieved from [Link]

-

Mass Spectrometry: Fragmentation. (n.d.). Retrieved from [Link]

Sources

- 1. 4-chloropyridine(626-61-9) 1H NMR [m.chemicalbook.com]

- 2. 4-CHLORO-PYRIDINE-2-CARBOXYLIC ACID HYDRAZIDE synthesis - chemicalbook [chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. 2-Hydrazinopyridine(4930-98-7) 1H NMR spectrum [chemicalbook.com]

- 5. 2-Hydrazinopyridine | 4930-98-7 [chemicalbook.com]

- 6. Synthesis, X-ray crystal structure, IR and Raman spectroscopic analysis, quantum chemical computational and molecular docking studies on hydrazone-pyridine compound: As an insight into the inhibitor capacity of main protease of SARS-CoV2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-Hydrazinopyridine(4930-98-7) IR Spectrum [chemicalbook.com]

- 8. PubChemLite - this compound (C5H6ClN3) [pubchemlite.lcsb.uni.lu]

- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 10. m.youtube.com [m.youtube.com]

- 11. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents [patents.google.com]

- 12. 4-Amino-2-chloropyridine(14432-12-3) 1H NMR spectrum [chemicalbook.com]

- 13. 2-Hydrazinopyridine | C5H7N3 | CID 78645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 4-HYDRAZINOPYRIDINE HYDROCHLORIDE(20815-52-5) 1H NMR spectrum [chemicalbook.com]

- 15. 2-Chloro-4-hydrazinylpyridine | C5H6ClN3 | CID 21106442 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Pyridine, 2-chloro- [webbook.nist.gov]

- 17. 4-Chloropyridine N-oxide(1121-76-2) 1H NMR [m.chemicalbook.com]

- 18. 4-Chloropyridinium chloride(7379-35-3) 1H NMR spectrum [chemicalbook.com]

- 19. Page loading... [guidechem.com]

- 20. echemi.com [echemi.com]

An In-depth Technical Guide to 4-Chloro-2-hydrazinylpyridine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2-hydrazinylpyridine is a pivotal heterocyclic building block in the landscape of medicinal chemistry and organic synthesis. Its unique molecular architecture, featuring a pyridine ring substituted with a reactive chlorine atom and a versatile hydrazinyl group, renders it a valuable precursor for the synthesis of a diverse array of complex molecules, particularly those with therapeutic potential. This guide provides a comprehensive overview of this compound, encompassing its chemical and physical properties, detailed synthesis and purification protocols, safety and handling procedures, and its significant applications in the development of novel pharmaceuticals.

Core Chemical Identifiers and Properties

A foundational understanding of a chemical entity begins with its fundamental identifiers and physical characteristics. This data is crucial for accurate documentation, safety assessment, and experimental design.

| Property | Value | Source(s) |

| CAS Number | 364757-36-8 | [1] |

| Molecular Formula | C5H6ClN3 | [2] |

| Molecular Weight | 143.57 g/mol | [1] |

| Predicted Boiling Point | 221.6 ± 50.0 °C | [1] |

| Predicted Density | 1.43 ± 0.1 g/cm³ | [1] |

| Predicted XlogP | 1.1 | [2] |

| Appearance | White to off-white solid (typical) | |

| Solubility | Soluble in many organic solvents |

Synthesis and Purification: A Step-by-Step Protocol

The most common and efficient synthesis of this compound involves the nucleophilic aromatic substitution of a di-substituted pyridine with hydrazine hydrate. The chlorine atom at the 2-position is more susceptible to nucleophilic attack than the one at the 4-position due to the electron-withdrawing effect of the ring nitrogen, making the reaction regioselective.

Experimental Protocol: Synthesis from 2,4-Dichloropyridine

This protocol details a standard laboratory procedure for the synthesis of this compound.

Materials:

-

2,4-Dichloropyridine

-

Hydrazine hydrate (80% or higher)

-

Ethanol or other suitable polar solvent (e.g., methanol, isopropanol)

-

Water (deionized)

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

-

Filtration apparatus (Büchner funnel, filter paper)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-dichloropyridine (1 molar equivalent) in a suitable polar solvent such as ethanol.

-

Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (4-6 molar equivalents) dropwise at room temperature. An exothermic reaction may be observed.

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[3]

-

Workup: After the reaction is complete, cool the mixture to room temperature. The product will often precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum.

-

Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with cold water to remove any remaining hydrazine hydrate and other water-soluble impurities.

-

Drying: Dry the purified product in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to a constant weight. A high yield of this compound as a white to off-white solid is typically obtained.[3]

Caption: Workflow for the synthesis of this compound.

Purification by Recrystallization

For obtaining high-purity material, recrystallization is a standard and effective method.[4] The choice of solvent is critical for successful recrystallization.

General Procedure for Recrystallization:

-

Solvent Selection: Identify a suitable solvent or solvent system in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvent systems include ethanol/water, methanol/acetone, or ethyl acetate/heptane.[4][5]

-

Dissolution: Dissolve the crude product in a minimal amount of the hot solvent to form a saturated solution.

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[4] The process can be aided by placing the solution in a cold bath or refrigerator.

-

Isolation and Drying: Collect the pure crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.

Spectroscopic Characterization

The structural elucidation and purity assessment of this compound are confirmed through various spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum will show characteristic signals for the aromatic protons on the pyridine ring and the protons of the hydrazinyl group. The chemical shifts and coupling constants provide valuable information about the substitution pattern.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for each carbon atom in the molecule, confirming the carbon framework.

-

IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for N-H stretching of the hydrazine group, C=N and C=C stretching of the pyridine ring, and C-Cl stretching.

-

MS (Mass Spectrometry): Mass spectrometry will show the molecular ion peak corresponding to the molecular weight of the compound (m/z = 143.57), as well as characteristic fragmentation patterns.[1][2]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is essential to consult the Safety Data Sheet (SDS) before use.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

-

First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. If ingested, seek immediate medical attention.

Reactivity and Applications in Medicinal Chemistry

The chemical reactivity of this compound is dominated by the hydrazinyl and chloro substituents, making it a versatile intermediate for the synthesis of various heterocyclic systems.

Synthesis of Pyrazole Derivatives

A primary application of this compound is in the synthesis of pyrazole-containing compounds.[6][7] The hydrazinyl moiety can readily undergo condensation reactions with 1,3-dicarbonyl compounds or their equivalents to form a pyrazole ring.

Sources

- 1. chembk.com [chembk.com]

- 2. PubChemLite - this compound (C5H6ClN3) [pubchemlite.lcsb.uni.lu]

- 3. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Purification [chem.rochester.edu]

- 6. chim.it [chim.it]

- 7. mdpi.com [mdpi.com]

physical and chemical properties of 4-Chloro-2-hydrazinylpyridine

An In-Depth Technical Guide to 4-Chloro-2-hydrazinylpyridine: Physicochemical Properties, Synthesis, and Applications

Abstract

This compound is a heterocyclic organic compound of significant interest to the chemical and pharmaceutical research communities. As a bifunctional molecule, featuring a nucleophilic hydrazine group and a synthetically versatile chlorinated pyridine scaffold, it serves as a valuable building block for the synthesis of a wide array of more complex molecules. This guide provides a comprehensive overview of its core physical and chemical properties, detailed synthetic protocols, reactivity analysis, and potential applications, particularly in the realm of drug discovery and medicinal chemistry. The content herein is synthesized for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights.

Introduction

The Role of Substituted Pyridines in Medicinal Chemistry

The pyridine ring is a fundamental structural motif found in numerous natural products and synthetic pharmaceuticals. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a privileged scaffold in drug design. The introduction of substituents, such as halogens and hydrazine moieties, dramatically expands its synthetic utility and allows for the fine-tuning of physicochemical and pharmacological properties. Chlorine, in particular, is a common bioisostere for methyl groups and can modulate a compound's lipophilicity, metabolic stability, and binding interactions[1]. More than a quarter of all FDA-approved drugs contain at least one halogen atom, underscoring the importance of chlorinated heterocycles[1].

Structural Features and Significance of this compound

This compound (CAS No. 364757-36-8) is a key intermediate whose structure is primed for diverse chemical transformations. The primary reactive center is the hydrazine group (-NHNH2), a potent nucleophile capable of forming hydrazones with aldehydes and ketones, or participating in cyclization reactions to generate fused heterocyclic systems like triazoles and pyrazoles[2][3]. The chlorine atom at the 4-position offers a secondary site for modification, typically through nucleophilic aromatic substitution, while also influencing the overall electronics of the pyridine ring. This dual functionality makes it a highly sought-after precursor for creating libraries of compounds for high-throughput screening and lead optimization in drug discovery programs[2].

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and spectral properties is critical for its synthesis, purification, and characterization. While extensive experimental data for this specific isomer is not broadly published, reliable predictions and comparisons to closely related analogs provide a strong foundational profile.

General and Physical Properties

The core identifying and physical characteristics of this compound are summarized below. It is important to note that several of these values are computationally predicted and should be treated as estimates pending experimental verification.

| Property | Value | Source |

| CAS Number | 364757-36-8 | [2][4][5] |

| Molecular Formula | C₅H₆ClN₃ | [2][4][5] |

| Molecular Weight | 143.57 g/mol | [2][4] |

| IUPAC Name | (4-chloropyridin-2-yl)hydrazine | [2] |

| Appearance | White to off-white solid (inferred from analogs) | [6] |

| Boiling Point | 221.6 ± 50.0 °C (Predicted) | [4][5] |

| Density | 1.43 ± 0.1 g/cm³ (Predicted) | [5] |

| LogP | 1.79 (Predicted) | [4] |

Predicted Spectroscopic Profile

Spectroscopic analysis is essential for structural confirmation. Based on the known spectra of analogous compounds such as 2-hydrazinopyridine, 4-chloropyridine, and other isomers, the following spectral characteristics can be anticipated for this compound.

-

¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region corresponding to the protons on the pyridine ring. The proton at C3 (adjacent to the hydrazine) and the proton at C5 would likely appear as doublets, while the proton at C6 would be a singlet or a narrowly split doublet. Additionally, broad, exchangeable signals corresponding to the -NH and -NH₂ protons of the hydrazine group would be present, likely downfield.

-

¹³C NMR: The carbon NMR spectrum should display five signals for the five unique carbon atoms in the pyridine ring. The carbons attached to the nitrogen, chlorine, and hydrazine groups (C2, C4, C6) would have characteristic chemical shifts influenced by these substituents.

-

IR Spectroscopy: Key infrared absorption bands would confirm the presence of principal functional groups. Expected peaks include N-H stretching vibrations for the hydrazine group (typically in the 3200-3400 cm⁻¹ range), C=N and C=C stretching vibrations from the pyridine ring (1500-1600 cm⁻¹), and a C-Cl stretching band in the fingerprint region (typically below 800 cm⁻¹).

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z ≈ 143. A characteristic isotopic pattern (M+2) with an intensity of approximately one-third of the molecular ion peak would be observed, confirming the presence of a single chlorine atom.

Chemical Reactivity and Stability

Reactivity Profile

The chemistry of this compound is dominated by the nucleophilic character of its hydrazine moiety.

-

Nucleophilic Reactions: The terminal nitrogen of the hydrazine group is highly nucleophilic and readily attacks electrophilic centers. Its most common reaction is condensation with aldehydes and ketones to form stable hydrazones. This reaction is fundamental to its use as a building block[3].

-

Cyclization Reactions: The resulting hydrazone intermediates can be further elaborated. For instance, oxidative cyclization can lead to the formation of fused heterocyclic systems such as 1,2,4-triazolo[4,3-a]pyridines, a scaffold of interest in medicinal chemistry[7].

-

Substitution Reactions: While the chlorine at the 4-position is less reactive than a halogen at the 2-position, it can undergo nucleophilic aromatic substitution under more forcing conditions, allowing for the introduction of other functional groups.

Stability and Storage

Like many hydrazine derivatives, this compound should be handled with care.

-

Stability: The compound may be sensitive to air and light over long periods. Hydrazines can undergo oxidation.

-

Storage Conditions: For optimal stability, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen)[6]. Refrigeration or freezing (at -20°C) is recommended for long-term storage to minimize degradation[6][8]. It should be stored away from strong oxidizing agents[8].

Synthesis and Purification Workflow

The most direct and common method for synthesizing hydrazinylpyridines is through the nucleophilic aromatic substitution of a corresponding dichloropyridine with hydrazine hydrate.

Synthesis Rationale

The synthesis of this compound is achieved by reacting 2,4-dichloropyridine with hydrazine hydrate. In the pyridine ring, the positions ortho (2,6) and para (4) to the ring nitrogen are electronically deficient and thus activated for nucleophilic attack. The 2-position is generally more reactive than the 4-position. Therefore, hydrazine, acting as the nucleophile, will preferentially displace the chlorine atom at the C2 position, yielding the desired product with high regioselectivity. The use of an excess of hydrazine hydrate can also serve as the base to neutralize the HCl byproduct.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is adapted from general procedures for similar syntheses[9][10].

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,4-dichloropyridine (1.0 eq).

-

Reagent Addition: Add a polar solvent such as ethanol or isopropanol, followed by the slow addition of hydrazine hydrate (4.0-6.0 eq). The reaction is often exothermic.

-

Reaction Execution: Heat the reaction mixture to reflux (typically 80-110°C, depending on the solvent) and maintain for 4-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

-

Work-up and Isolation: Cool the reaction mixture to room temperature, which should induce precipitation of the product. If necessary, cool further in an ice bath.

-

Filtration: Collect the resulting solid by vacuum filtration.

-

Washing: Wash the filter cake with cold water to remove excess hydrazine hydrate and other water-soluble impurities, followed by a wash with a cold, non-polar solvent like hexanes to aid in drying.

-

Drying: Dry the purified solid under vacuum to a constant weight. The product is typically obtained as a white or off-white crystalline solid.

Visualization of Synthetic Workflow

Caption: Synthetic workflow for this compound.

Applications in Research and Development

The utility of this compound is most pronounced in its role as an intermediate for constructing molecules with potential biological activity.

A Scaffold for Bioactive Molecules

The hydrazinylpyridine core is a versatile starting point for accessing a variety of molecular frameworks. Its ability to form hydrazones that can subsequently be cyclized is a powerful strategy in medicinal chemistry. This approach allows for the rapid diversification of a lead compound, enabling the exploration of the structure-activity relationship (SAR). The presence of the chlorine atom provides a handle for later-stage functionalization or can be a key pharmacophoric element itself, participating in halogen bonding or other crucial receptor-ligand interactions[2].

Logical Pathway for Drug Scaffold Synthesis

The following diagram illustrates a common synthetic pathway where this compound is used to generate a more complex heterocyclic system, a common strategy in the development of kinase inhibitors and other targeted therapeutics.

Caption: From building block to bioactive candidate.

Safety and Handling

Hazard Identification

While a specific safety data sheet for this compound is not widely available, data from its isomers and related hydrazine compounds suggest the following hazards should be assumed:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled[11][12].

-

Eye Damage/Irritation: May cause serious eye irritation or damage[11][12].

-

General Precaution: Compounds containing a hydrazine group should always be handled with care, as hydrazine itself is toxic and flammable[2].

Recommended Procedures

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood[13][14].

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield[14].

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid the formation of dust and aerosols. Use non-sparking tools to prevent ignition[13][14][15].

First Aid

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen[14].

-

In Case of Skin Contact: Immediately wash off with soap and plenty of water[14].

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do[16].

-

If Swallowed: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention[14].

Conclusion

This compound stands out as a valuable and versatile chemical intermediate. Its well-defined reactivity, centered on the nucleophilic hydrazine group, combined with the synthetic options offered by the chlorinated pyridine ring, makes it a powerful tool for synthetic and medicinal chemists. While a comprehensive experimental dataset for this specific molecule is still emerging, its properties can be reliably inferred from established chemical principles and data from closely related analogs. For researchers in drug discovery and materials science, this compound represents a key starting point for the rational design and synthesis of novel, high-value compounds.

References

-

Organic Syntheses. (n.d.). A PROCEDURE FOR THE PREPARATION OF 7-CHLORO-3-(2-CHLOROPHENYL)-[4][5][7]TRIAZOLO[4,3-a]PYRIDINE. Retrieved from orgsyn.org/demo.aspx?prep=v90p0185

-

Chemsrc. (2024, January 26). This compound | CAS#:364757-36-8. Retrieved from [Link]

-

ChemBK. (n.d.). Pyridine, 4-chloro-2-hydrazinyl-. Retrieved from [Link]

-

ChemWhat. (n.d.). 4-CHLORO-PYRIDINE-2-CARBOXYLIC ACID HYDRAZIDE CAS#: 73771-11-6. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-4-hydrazinylpyridine. Retrieved from [Link]

-

Chemsrc. (2025, August 25). 4-Hydrazinopyridine | CAS#:27256-91-3. Retrieved from [Link]

-

ResearchGate. (2016, April 16). How to prepare 4-hydrazino pyridine?. Retrieved from [Link]

-

PubChem. (n.d.). 5-Chloro-2-hydrazinylpyridine. Retrieved from [Link]

-

Justia Patents. (2023, January 19). process for synthesis of (3-chloro-2-pyridyl)hydrazine. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloropyridin-2-ol. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-6-hydrazinopyridine. Retrieved from [Link]

- Google Patents. (n.d.). CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine.

-

Pathak, T. P., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Retrieved from [Link]

-

PubChem. (n.d.). 4-Hydrazinylpyridine hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloropyridine hydrochloride. Retrieved from [Link]

-

Ibrahim, M. A., et al. (2021). Synthesis and crystal structures of (E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide and (E)-2-(4-chlorobenzylidene)-1-(quinolin-8-yl)hydrazine. National Institutes of Health. Retrieved from [Link]

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buy this compound | 364757-36-8 [smolecule.com]

- 3. Synthesis and crystal structures of (E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide and (E)-2-(4-chlorobenzylidene)-1-(quinolin-8-yl)hydrazine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | CAS#:364757-36-8 | Chemsrc [chemsrc.com]

- 5. chembk.com [chembk.com]

- 6. 700811-29-6 CAS MSDS (PYRIDINE, 2-CHLORO-4-HYDRAZINO-) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. 4-Hydrazinopyridine | CAS#:27256-91-3 | Chemsrc [chemsrc.com]

- 9. researchgate.net [researchgate.net]

- 10. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents [patents.google.com]

- 11. 2-Chloro-4-hydrazinylpyridine | C5H6ClN3 | CID 21106442 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 5-Chloro-2-hydrazinylpyridine | C5H6ClN3 | CID 13590464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. echemi.com [echemi.com]

- 14. chemicalbook.com [chemicalbook.com]

- 15. 4-CHLORO-PYRIDINE-2-CARBOXYLIC ACID HYDRAZIDE - Safety Data Sheet [chemicalbook.com]

- 16. fishersci.com [fishersci.com]

Spectroscopic Characterization of 4-Chloro-2-hydrazinylpyridine: A Predictive and Methodological Guide

Introduction: The Structural Significance and Analytical Imperative of 4-Chloro-2-hydrazinylpyridine

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a substituted pyridine, it serves as a versatile scaffold for the synthesis of novel therapeutic agents, leveraging the reactivity of the hydrazinyl group and the electronic properties of the chloro-substituted aromatic ring. The precise arrangement of these functional groups dictates the molecule's steric and electronic profile, which in turn governs its biological activity and potential as a drug candidate.

Accurate and unambiguous structural elucidation is the cornerstone of chemical research and development. For a molecule like this compound, a comprehensive spectroscopic analysis is not merely a routine characterization step but a critical component of its scientific validation. Spectroscopic data provides an empirical fingerprint of the molecule, confirming its identity, purity, and structural integrity. This guide provides a detailed overview of the expected spectroscopic characteristics of this compound based on theoretical principles and data from analogous structures, in the absence of readily available experimental spectra in public-access databases. Furthermore, it outlines the standardized, field-proven protocols for acquiring high-fidelity Mass Spectrometry, Infrared (IR), and Nuclear Magnetic Resonance (NMR) data.

Molecular Structure and Key Features

To understand the spectroscopic properties of this compound, it is essential to first visualize its molecular architecture.

Diagram: Molecular Structure of this compound

Caption: Molecular structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight of a compound and can provide valuable structural information through fragmentation analysis.

Predicted Mass Spectrometric Data

While experimental data is not publicly available, the expected mass-to-charge ratios (m/z) for various adducts of this compound can be predicted with high accuracy.[1] These predictions are crucial for identifying the compound in complex mixtures and confirming its elemental composition via high-resolution mass spectrometry (HRMS).

| Adduct | Predicted m/z |

| [M+H]⁺ | 144.03230 |

| [M+Na]⁺ | 166.01424 |

| [M+K]⁺ | 181.98818 |

| [M]⁺ | 143.02447 |

| [M-H]⁻ | 142.01774 |

| Monoisotopic Mass | 143.02502 |

Data sourced from PubChemLite.[1]

Expert Interpretation: The presence of a chlorine atom is a key diagnostic feature in the mass spectrum. Chlorine has two stable isotopes, ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). Therefore, the molecular ion peak ([M]⁺) and any fragments containing the chlorine atom will appear as a pair of peaks separated by approximately 2 m/z units, with a characteristic intensity ratio of roughly 3:1. This isotopic pattern is a powerful tool for confirming the presence of chlorine in the molecule.

Experimental Protocol for Electrospray Ionization (ESI) Mass Spectrometry

-

Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent such as methanol or acetonitrile. The solution should be freshly prepared and filtered through a 0.22 µm syringe filter to remove any particulates.

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

-

Method Parameters:

-

Ionization Mode: Positive and negative ESI modes should be run in separate experiments to detect both protonated ([M+H]⁺) and deprotonated ([M-H]⁻) species.

-

Infusion: The sample solution can be directly infused into the mass spectrometer at a flow rate of 5-10 µL/min.

-

Source Conditions: Optimize the capillary voltage (typically 3-4 kV), cone voltage, and desolvation gas temperature and flow to achieve a stable and robust signal for the analyte.

-

Mass Range: Scan a mass range appropriate for the expected ions, for instance, m/z 50-500.

-

-

Data Analysis:

-

Identify the molecular ion peak and its corresponding isotopic pattern.

-

Perform tandem MS (MS/MS) on the molecular ion to induce fragmentation and obtain structural information. The fragmentation pattern will be influenced by the stability of the pyridine ring and the lability of the hydrazinyl group.

-

Diagram: MS Experimental Workflow

Caption: Workflow for obtaining and analyzing mass spectrometry data.

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted Infrared Absorption Bands

Based on the structure of this compound, the following characteristic IR absorption bands are expected. The predictions are informed by typical frequency ranges for these functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Hydrazine) | 3400 - 3200 | Medium |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |

| C=N Stretch (Pyridine Ring) | 1600 - 1550 | Strong |

| C=C Stretch (Pyridine Ring) | 1500 - 1400 | Strong |

| N-H Bend (Hydrazine) | 1650 - 1580 | Medium |

| C-Cl Stretch | 800 - 600 | Strong |

Expert Interpretation: The N-H stretching region (3400-3200 cm⁻¹) will likely show multiple bands due to the symmetric and asymmetric stretching of the -NH₂ group and the N-H of the secondary amine in the hydrazinyl moiety. The strong absorptions in the 1600-1400 cm⁻¹ region are characteristic of the pyridine ring vibrations and provide a clear indication of the aromatic core. The C-Cl stretch, expected in the fingerprint region, will be a strong, sharp band that confirms the presence of the halogen.

Experimental Protocol for Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Sample Preparation: No specific sample preparation is typically required for solid samples with ATR-IR. A small amount of the powdered this compound is placed directly onto the ATR crystal (e.g., diamond or germanium).

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Background Scan: A background spectrum of the clean, empty ATR crystal must be collected first. This will be automatically subtracted from the sample spectrum.

-

Sample Scan: Apply firm, even pressure to the sample using the ATR pressure clamp to ensure good contact with the crystal.

-

Parameters: Collect the spectrum over a range of 4000-400 cm⁻¹. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

Identify the major absorption bands and assign them to the corresponding functional groups based on their position, intensity, and shape.

-

Compare the obtained spectrum with spectral databases, if available, for verification.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the detailed carbon-hydrogen framework of an organic molecule.

Predicted ¹H and ¹³C NMR Spectral Features

A definitive experimental NMR spectrum for this compound is not readily found in the literature. However, a predictive analysis based on the electronic effects of the substituents can provide a strong hypothesis of the expected spectrum.

¹H NMR (Proton NMR): The pyridine ring has three aromatic protons. The chloro- and hydrazinyl- groups exert significant electronic effects, influencing the chemical shifts of these protons.

-

H3: This proton is ortho to the electron-donating hydrazinyl group and meta to the electron-withdrawing chloro group. It is expected to be the most upfield (lowest ppm) of the ring protons.

-

H5: This proton is meta to the hydrazinyl group and ortho to the chloro group. It will be shifted downfield relative to H3.

-

H6: This proton is ortho to the ring nitrogen and meta to the chloro group. The proximity to the electronegative nitrogen will cause a significant downfield shift, likely making it the most deshielded of the ring protons.

-

-NH- and -NH₂: The protons on the hydrazinyl group are exchangeable and may appear as broad signals. Their chemical shift can vary depending on the solvent, concentration, and temperature.

¹³C NMR (Carbon NMR): The molecule has five distinct carbon atoms in the pyridine ring.

-

C2: Attached to the nitrogen of the hydrazinyl group, this carbon will be significantly shielded.

-

C4: Bonded to the electronegative chlorine atom, this carbon will be deshielded (shifted downfield).

-

C6: Being adjacent to the ring nitrogen, this carbon will also be deshielded.

-

C3 and C5: These carbons will have chemical shifts influenced by their positions relative to the substituents.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often a good choice for compounds with exchangeable protons as it can slow down the exchange rate.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

-

Cap the tube and gently agitate to ensure complete dissolution.

-

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

¹H NMR Acquisition:

-

Tune and shim the probe for the specific sample.

-

Acquire a standard one-dimensional ¹H spectrum. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and acquiring 8-16 scans.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. This requires a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

2D NMR Experiments (for full assignment):

-

COSY (Correlation Spectroscopy): To establish proton-proton coupling relationships.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular structure.

-

-

Data Processing and Analysis:

-

Apply Fourier transformation, phase correction, and baseline correction to the raw data.

-

Integrate the ¹H signals to determine the relative number of protons.

-

Analyze the chemical shifts, coupling constants (J-values), and multiplicities (singlet, doublet, etc.) to assign the signals to the specific protons and carbons in the molecule.

-

Conclusion

While a complete, publicly available experimental dataset for this compound is currently elusive, a robust, predictive analysis based on fundamental spectroscopic principles provides a strong framework for its characterization. The distinctive isotopic signature in mass spectrometry, the characteristic functional group vibrations in IR spectroscopy, and the predictable electronic environment in NMR spectroscopy together form a comprehensive analytical picture. The protocols outlined in this guide represent the industry-standard methodologies that will enable researchers to generate high-quality, reliable data for this and other novel chemical entities, ensuring the scientific integrity required for advanced drug discovery and development.

References

-

PubChemLite. This compound (C5H6ClN3). Available at: [Link]

Sources

An In-depth Technical Guide to the Biological Activity of Substituted Hydrazinopyridines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted hydrazinopyridines and their hydrazone derivatives are a versatile and highly significant class of heterocyclic compounds within the field of medicinal chemistry.[1][2] The characteristic hydrazone functional group (—NHN=CH—) is a key structural motif that confers a broad spectrum of biological activities, establishing these scaffolds as promising candidates for the development of novel therapeutic agents.[3][4][5] This technical guide provides a comprehensive exploration of the synthesis, diverse biological activities, and critical structure-activity relationships of substituted hydrazinopyridines, with a detailed focus on their potential as anticancer, antimicrobial, and anti-inflammatory agents.

Part 1: Synthesis of Hydrazinopyridines and Their Hydrazone Derivatives

The synthesis of the core hydrazinopyridine scaffold is the foundational step in accessing this class of biologically active molecules. These precursors are then typically converted to their corresponding hydrazone derivatives to explore a wide range of pharmacological activities.

Synthesis of the Hydrazinopyridine Core

A prevalent laboratory method for the synthesis of 2-hydrazinopyridine involves the nucleophilic substitution of 2-chloropyridine with hydrazine hydrate, usually conducted at elevated temperatures.[6] However, this method presents challenges for large-scale synthesis, primarily due to the requirement of a large excess of hydrazine hydrate, which can lead to difficulties in product purification and poses safety concerns.[7] To address these limitations, alternative strategies have been developed, such as utilizing 2-bromopyridine as a starting material or employing additives like tetrabutylammonium iodide to enhance reaction yields.[7] An alternative synthetic route begins with 2-aminopyridine, which undergoes diazotization followed by a reduction step to yield the desired 2-hydrazinopyridine.[7]

Experimental Protocol: Laboratory-Scale Synthesis of 2-Hydrazinopyridine [6]

-

Reaction Setup: In a suitable reaction vessel, combine 2-chloropyridine (1 equivalent) with hydrazine hydrate (10 volumes).

-

Reaction Conditions: Heat the mixture with stirring at 100 °C for 48 hours.

-

Reaction Monitoring: Track the progress of the reaction using thin-layer chromatography (TLC) with a mobile phase consisting of an 8:2 mixture of ethyl acetate and methanol.

-

Work-up: Upon completion, cool the reaction mixture and dilute it with water. Perform repeated extractions with ethyl acetate.

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na2SO4), and remove the solvent under reduced pressure to afford the 2-hydrazinopyridine product.

Synthesis of Hydrazone Derivatives

The pharmacologically versatile hydrazone derivatives are most commonly prepared via a condensation reaction. This reaction involves a substituted hydrazide, such as the well-known antitubercular drug isoniazid (a derivative of isonicotinic acid hydrazide), and a suitable aldehyde or ketone.[1][8][9] The reaction is generally robust and can be performed in common organic solvents like ethanol or methanol.[9]

Experimental Protocol: General Synthesis of Hydrazone Derivatives [9]

-

Reactant Preparation: Dissolve the substituted hydrazide (e.g., isonicotinic acid hydrazide) in a suitable solvent, such as ethanol.

-

Reagent Addition: Add the selected aldehyde or ketone to the solution.

-

Catalysis (Optional): To enhance the reaction rate, a catalytic amount of an acid, such as glacial acetic acid, may be added.

-

Reaction Conditions: Heat the reaction mixture at reflux for a duration of several hours.

-

Product Isolation: The desired hydrazone derivative often precipitates from the solution as it cools. The solid product can be isolated by filtration, washed with a cold solvent, and purified by recrystallization.

Diagram: General Synthesis of Hydrazone Derivatives

Caption: General workflow for the synthesis of hydrazone derivatives.

Part 2: Biological Activities of Substituted Hydrazinopyridines

The substituted hydrazinopyridine scaffold and its corresponding hydrazone derivatives are privileged structures in medicinal chemistry, demonstrating a remarkable breadth of biological activities.

Anticancer Activity

A significant body of research has highlighted the potential of hydrazone derivatives as effective anticancer agents.[10]

Mechanism of Action

A primary mechanism through which certain hydrazinopyridine derivatives exert their anticancer effects is by inhibiting receptor tyrosine kinases.[11] For example, a series of imidazo[1,2-α]pyridine derivatives incorporating a 1,2,3-triazole moiety has been shown to effectively inhibit the c-Met kinase, a protein that is frequently overactive in various cancers.[11] By preventing the phosphorylation of c-Met, these compounds can disrupt downstream signaling cascades, such as the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell growth and proliferation.[11] Other documented anticancer mechanisms include the induction of apoptosis, which has been confirmed by observing increased caspase-3 activity and through Annexin-V staining in cancer cells following treatment with these compounds.[10] Additionally, certain 2,4-diarylaminopyrimidine hydrazone derivatives have been identified as potent inhibitors of Focal Adhesion Kinase (FAK), a protein that is overexpressed in some forms of thyroid cancer.[12]

Structure-Activity Relationship (SAR)

The anticancer efficacy of these compounds is intricately linked to the specific substituents and their positions on both the pyridine and hydrazone components of the molecule. For instance, within a series of imidazo[1,2-α]pyridine derivatives, those featuring methyl, tertiary butyl, and dichloro-phenyl groups on the triazole ring demonstrated the most potent inhibition of c-Met kinase.[11] In a separate study, a hydrazide-hydrazone derivative containing a pyrrole ring was identified as the most effective compound against prostate, breast, and colon cancer cell lines.[10] The presence of methoxy groups on a quinoline hydrazide scaffold has also been shown to be a key determinant of activity against neuroblastoma and breast cancer cell lines.[13]

Quantitative Data: Anticancer Activity of Hydrazide-Hydrazone Derivatives

| Compound ID | Target Cell Line | IC50 (µM) | Reference |

| 3h (with pyrrole ring) | PC-3 (Prostate) | 1.32 | [10] |

| MCF-7 (Breast) | 2.99 | [10] | |

| HT-29 (Colon) | 1.71 | [10] | |

| Imidazopyridine derivative 6d | c-Met kinase inhibition | 55.3% inhibition at 25 µM | [11] |

| Imidazopyridine derivative 6e | c-Met kinase inhibition | 53.0% inhibition at 25 µM | [11] |

| Imidazopyridine derivative 6f | c-Met kinase inhibition | 51.3% inhibition at 25 µM | [11] |

| Quinoline hydrazide 17 | SH-SY5Y (Neuroblastoma) | >80% reduction in cell viability at 10 µM | [13] |

| Kelly (Neuroblastoma) | >95% reduction in cell viability at 10 µM | [13] |

Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay) [10]

-

Cell Culture: Maintain and propagate cancer cell lines (e.g., PC-3, MCF-7, HT-29) in their appropriate growth media and under standard cell culture conditions.

-

Cell Seeding: Plate the cells in 96-well microplates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Expose the cells to a range of concentrations of the synthesized hydrazone derivatives for a defined period (e.g., 48 or 72 hours).

-

MTT Addition: Introduce MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to permit the formation of formazan crystals by metabolically active cells.

-

Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

-

Absorbance Measurement: Quantify the amount of formazan by measuring the absorbance at a specific wavelength (e.g., 570 nm) with a microplate reader.

-

Data Analysis: Determine the percentage of cell viability relative to untreated controls and calculate the IC50 value for each test compound.

Diagram: c-Met Signaling Pathway Inhibition

Caption: Inhibition of inflammatory pathways by hydrazone derivatives.

Conclusion

Substituted hydrazinopyridines and their corresponding hydrazone derivatives represent a highly valuable and promising class of compounds in the field of drug discovery. Their relatively straightforward synthesis and the ease with which their chemical structures can be modified allow for the rational design and development of potent and selective agents. These compounds have demonstrated a wide array of biological activities, including significant anticancer, antimicrobial, and anti-inflammatory effects. Continued research into the mechanisms of action and a deeper understanding of the structure-activity relationships of these compounds are expected to pave the way for the development of novel and highly effective therapeutic agents for a variety of diseases.

References

-

Ramappa, C. (2014). Does anyone have experience in the large scale synthesis of 2-Hydrazinopyridine? ResearchGate. [Link]

-

Safavi, M., et al. (2021). Imidazopyridine hydrazone derivatives exert antiproliferative effect on lung and pancreatic cancer cells and potentially inhibit receptor tyrosine kinases including c-Met. Scientific Reports, 11(1), 3644. [Link]

-

Shaan, N., & Parle, A. (2017). A SYSTEMATIC REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITY OF HYDRAZIDE DERIVATIVES. Hygeia.J.D.Med, 9(1), 1-19. [Link]

-

Gümüş, M., et al. (2023). Isoniazid-Derived Hydrazones Featuring Piperazine/Piperidine Rings: Design, Synthesis, and Investigation of Antitubercular Activity. Molecules, 28(14), 5361. [Link]

-

Zaitsev, G. P., et al. (2016). Synthesis and antituberculosis activity of indole-pyridine derived hydrazides, hydrazide-hydrazones, and thiosemicarbazones. Bioorganic & Medicinal Chemistry Letters, 26(3), 956-961. [Link]

-

Biernasiuk, A., & Popiołek, R. (2017). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Medicinal Chemistry Research, 26(10), 2345-2362. [Link]

-

Sharma, S., et al. (2014). Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents. Journal of Inflammation Research, 7, 147-156. [Link]

-

Sharma, S., et al. (2014). Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents. International Journal of Pharmaceutical Sciences and Research, 5(8), 3125. [Link]

-

Kumar, S., & Singh, P. (2021). A Review of Synthetic Approaches and Biological Activity of Substituted Hydrazones. TSI Journals. [Link]

-

Kamat, V., et al. (2020). Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies. ACS Omega, 5(40), 25865-25878. [Link]

-

Ali, M. R., et al. (2014). REVIEW OF BIOLOGICAL ACTIVITIES OF HYDRAZONES. Indonesian Journal of Pharmacy, 25(3), 131-140. [Link]

-

Bîcu, E., & Profire, L. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. International Journal of Molecular Sciences, 23(10), 5659. [Link]

-

Uslu, B., et al. (2022). Novel Antimicrobial and Antitumor Agents Bearing Pyridine-1,2,4-triazole-3-thione-hydrazone Scaffold: Synthesis, Biological Evaluation, and Molecular Docking Investigation. Molecules, 27(19), 6524. [Link]

-

Biernasiuk, A., & Popiołek, R. (2020). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Molecules, 25(21), 5039. [Link]

-

Borik, R. M., et al. (2024). Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. Molecules, 29(11), 2465. [Link]

-

Sridhar, S. K., et al. (2012). A review exploring biological activities of hydrazones. Journal of Pharmacy Research, 5(8), 4309-4317. [Link]

-

Yilmaz, I., et al. (2022). Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents. Molecules, 27(24), 8908. [Link]

-

Wang, Y., et al. (2024). Discovery of novel 2,4-diarylaminopyrimidine hydrazone derivatives as potent anti-thyroid cancer agents capable of inhibiting FAK. Bioorganic & Medicinal Chemistry, 107, 117679. [Link]

-

Eldehna, W. M., et al. (2016). Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides. Molecules, 21(10), 1335. [Link]

-

Ramkumar, S., et al. (2017). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. Molecules, 22(10), 1630. [Link]

-

Abdel-Wahab, B. F., et al. (2017). Pyrazole-hydrazone derivatives as anti-inflammatory agents: Design, synthesis, biological evaluation, COX-1,2/5-LOX inhibition and docking study. Bioorganic Chemistry, 74, 213-222. [Link]

Sources

- 1. tsijournals.com [tsijournals.com]

- 2. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. hygeiajournal.com [hygeiajournal.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 2-Hydrazinopyridine synthesis - chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Isoniazid-Derived Hydrazones Featuring Piperazine/Piperidine Rings: Design, Synthesis, and Investigation of Antitubercular Activity | MDPI [mdpi.com]

- 9. Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Imidazopyridine hydrazone derivatives exert antiproliferative effect on lung and pancreatic cancer cells and potentially inhibit receptor tyrosine kinases including c-Met - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of novel 2,4-diarylaminopyrimidine hydrazone derivatives as potent anti-thyroid cancer agents capable of inhibiting FAK - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

A Senior Application Scientist's Guide to 4-Chloro-2-hydrazinylpyridine in Modern Medicinal Chemistry

Abstract

4-Chloro-2-hydrazinylpyridine has emerged as a highly versatile and valuable building block in medicinal chemistry. Its unique structural arrangement, featuring a pyridine core functionalized with two distinct reactive handles—a nucleophilic hydrazine group and an electrophilic C4-chloro substituent—provides a robust platform for the synthesis of diverse and complex molecular architectures. This technical guide offers an in-depth exploration of the synthesis, reactivity, and strategic applications of this compound. We will delve into its pivotal role in constructing privileged scaffolds for potent therapeutic agents, particularly in the realm of kinase inhibition for oncology. Furthermore, this document provides detailed experimental protocols, discusses advanced drug design principles such as bioisosterism, and outlines future perspectives for this indispensable synthetic intermediate. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the full potential of this compound in their discovery programs.

Foundational Chemistry: Synthesis and Reactivity Profile

A thorough understanding of a building block's synthesis and reactivity is paramount to its effective utilization in a drug discovery campaign. The causality behind choosing a specific synthetic route often involves considerations of yield, scalability, and safety, while its reactivity profile dictates the accessible chemical space.

Synthesis of this compound

The most common and industrially relevant synthesis of this compound proceeds via nucleophilic aromatic substitution (SNAr) on a di-substituted pyridine precursor. The choice of 2,4-dichloropyridine as the starting material is strategic; the chlorine atom at the 2-position is significantly more activated towards nucleophilic attack than the one at the 4-position due to the electron-withdrawing effect of the ring nitrogen. This inherent regioselectivity allows for a controlled reaction with hydrazine.

A typical high-yield synthesis involves the reaction of 2,4-dichloropyridine with hydrazine hydrate.[1][2][3] The use of a polar solvent like ethanol or even water facilitates the reaction, and refluxing conditions provide the necessary activation energy.[1][3]

Experimental Protocol: Synthesis of this compound

-

Setup: To a 1L four-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add 2,4-dichloropyridine (0.1 mol).

-

Reagent Addition: While stirring, cautiously add hydrazine hydrate (0.4-0.6 mol) and a polar solvent such as ethanol (e.g., 1.25 g).[1] An exotherm may be observed.

-

Reaction: Heat the mixture to reflux (typically 100-115 °C) and maintain for 4-8 hours.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature. The product often precipitates out of the solution.

-

Isolation: Collect the solid product by suction filtration.

-

Purification: Wash the crude product thoroughly with water to remove excess hydrazine hydrate and any salts. Dry the resulting white to light-brown solid under vacuum. Purity can be assessed by HPLC and melting point analysis.[3]

Reactivity: A Bifunctional Scaffold

The synthetic utility of this compound stems from its two orthogonal reactive sites. This bifunctionality allows for sequential or one-pot reactions to rapidly build molecular complexity.

-

The Hydrazine Moiety (-NHNH₂): This group is a potent nucleophile and a precursor to a vast array of heterocyclic systems.[4] It readily condenses with aldehydes and ketones to form stable hydrazones.[5] More importantly, it serves as a key synthon for five-membered heterocycles like pyrazoles (via reaction with 1,3-dicarbonyls), triazoles, and oxadiazoles, which are prevalent motifs in medicinal chemistry.[4][6]

-

The C4-Chloro Substituent (-Cl): The chlorine atom on the pyridine ring is a classic leaving group for SNAr reactions. This allows for the introduction of a wide variety of nucleophiles (e.g., amines, thiols, alcohols), enabling diversification of the scaffold at a later stage of the synthesis. This feature is critical for structure-activity relationship (SAR) studies.

// Main Molecule Node mol [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124", pos="0,0!"];

// Reactive Sites hydrazine [label="Hydrazine Moiety\n(-NHNH₂)", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="-3,1.5!"]; chloro [label="C4-Chloro Group\n(-Cl)", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="3,1.5!"];

// Reaction Products from Hydrazine hydrazone [label="Hydrazones", fillcolor="#FBBC05", fontcolor="#202124", pos="-5,0!"]; pyrazole [label="Pyrazoles", fillcolor="#FBBC05", fontcolor="#202124", pos="-4,-1.5!"]; triazole [label="Triazoles", fillcolor="#FBBC05", fontcolor="#202124", pos="-2,-1.5!"];

// Reaction Products from Chloro amines [label="Amine Substitution\n(R-NH₂)", fillcolor="#34A853", fontcolor="#FFFFFF", pos="5,0!"]; ethers [label="Ether/Thioether Linkage\n(R-OH, R-SH)", fillcolor="#34A853", fontcolor="#FFFFFF", pos="3,-1.5!"];

// Edges mol -> hydrazine [label=" Nucleophilic Reactions", color="#EA4335"]; mol -> chloro [label=" SₙAr Reactions", color="#4285F4"];

hydrazine -> hydrazone [label=" + Aldehyde/Ketone", style=dashed, color="#5F6368"]; hydrazine -> pyrazole [label=" + 1,3-Dicarbonyl", style=dashed, color="#5F6368"]; hydrazine -> triazole [label=" + Carboxylic Acid Deriv.", style=dashed, color="#5F6368"];

chloro -> amines [label=" + Nucleophilic Amine", style=dashed, color="#5F6368"]; chloro -> ethers [label=" + Nucleophile", style=dashed, color="#5F6368"]; }

Caption: Reactivity map of this compound.

Core Application: A Privileged Scaffold for Kinase Inhibitors

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[7] Consequently, kinase inhibitors represent a major class of targeted therapeutics.[7] The pyridine and pyrazole moieties are considered "privileged scaffolds" in kinase inhibitor design due to their ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases.[8][9] this compound is an exemplary starting material for constructing these complex inhibitors.

Pathway to Pyrazolopyridines

A common strategy involves the cyclization of the hydrazine group to form a pyrazole ring, which is then fused or linked to the parent pyridine core. This creates rigid, planar structures like pyrazolopyridines that are well-suited for kinase active sites.[8]

Workflow: From Building Block to Kinase Inhibitor

-

Condensation & Cyclization: this compound is reacted with a suitable 1,3-dicarbonyl compound (e.g., acetylacetone) to form a substituted pyrazole ring attached at the C2 position of the pyridine.[6]

-

Scaffold Elaboration: The C4-chloro position is then subjected to nucleophilic substitution, often using a Suzuki or Buchwald-Hartwig cross-coupling reaction, to introduce larger, decorated aryl or heteroaryl groups. These groups are designed to occupy hydrophobic pockets in the kinase active site, enhancing potency and selectivity.

-

SAR Optimization: The substituents on the newly introduced groups are varied to fine-tune pharmacological properties, such as cell permeability, metabolic stability, and target engagement.

// Nodes start [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; step1 [label="Step 1: Pyrazole Formation\n(Condensation/Cyclization)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; intermediate [label="Intermediate:\n4-Chloro-2-(pyrazol-1-yl)pyridine", fillcolor="#F1F3F4", fontcolor="#202124"]; step2 [label="Step 2: C4-Substitution\n(e.g., Suzuki Coupling)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; final [label="Final Product:\nComplex Kinase Inhibitor Scaffold", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> step1; step1 -> intermediate; intermediate -> step2; step2 -> final; }

Caption: Synthetic workflow for kinase inhibitor development.

Case Study: Covalent Kinase Inhibition

The chloro-substituent is not merely a synthetic handle; it can be incorporated as a reactive "warhead" for covalent inhibition. In certain kinase families, a cysteine residue is located near the ATP binding site. A chloro-pyrimidine or chloro-pyridine can be positioned to undergo a Michael addition reaction with the cysteine thiol, forming an irreversible covalent bond.[10] This strategy can lead to inhibitors with high potency and prolonged duration of action. The design of such inhibitors requires precise structural alignment, where the this compound core can serve as the foundational anchor to position the reactive chloro-aromatic moiety appropriately.[10]

Advanced Drug Design Principles

Bioisosterism: Modulating Properties

Bioisosterism—the replacement of a functional group with another that has similar physical or chemical properties—is a cornerstone of modern drug design used to enhance efficacy, improve pharmacokinetics, and reduce toxicity.[11][12][13][14]

-

Pyridine as a Phenyl Bioisostere: The pyridine ring itself is a classic bioisostere of a phenyl ring.[13] The nitrogen atom acts as a hydrogen bond acceptor, which can introduce beneficial interactions with a biological target. It also generally increases the polarity and aqueous solubility of a compound compared to its phenyl analogue, which can improve pharmacokinetic properties.[15]

-

Modulation via the Chloro Group: The chlorine atom is a versatile substituent. Its replacement with fluorine can enhance metabolic stability and binding affinity.[12] Swapping it for a methyl group can probe steric tolerance, while replacement with a trifluoromethyl group can drastically alter electronic properties and lipophilicity.[11] this compound provides an excellent platform to explore these bioisosteric replacements systematically.

Building Heterocyclic Diversity